Aceclidine

Description

Aceclidine has been marketed in Europe but has not been used clinically in the United States. It is used in the treatment of open-angle glaucoma and is a parasympathomimetic agent.

This compound is a Cholinergic Receptor Agonist. The mechanism of action of this compound is as a Cholinergic Muscarinic Agonist.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

was heading 1975-94; use QUINUCLIDINES to search this compound 1975-94; cholinomimetic used to reduce intraocular pressure in glaucoma

See also: this compound Salicylate (active moiety of).

Properties

IUPAC Name |

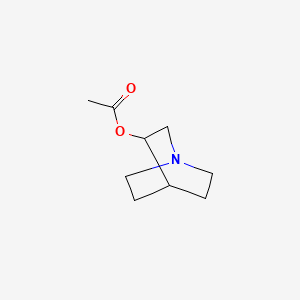

1-azabicyclo[2.2.2]octan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPSSPFHGNBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045658 | |

| Record name | Aceclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-61-2 | |

| Record name | Aceclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceclidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aceclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aceclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aceclidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Aceclidine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

(S)-Aceclidine, the active enantiomer of aceclidine, is a potent cholinergic agonist that exhibits differential binding affinity and functional activity across the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of its receptor interaction, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Quantitative Binding and Functional Affinity of (S)-Aceclidine

The functional potency of (S)-Aceclidine has been characterized in vitro using Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.[1] For the Gq/11-coupled M1, M3, and M5 receptors, the functional response is typically measured through the stimulation of phosphoinositide hydrolysis.[1][2] For the Gi/o-coupled M2 and M4 receptors, the response is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1][2]

The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at each muscarinic receptor subtype.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 130 |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

| Data derived from functional assays in transfected CHO cells. |

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (% of Carbachol) |

| M1 | Not Reported |

| M2 | Not Reported |

| M3 | Not Reported |

| M4 | Not Reported |

| M5 | Not Reported |

| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays. |

Muscarinic Receptor Signaling Pathways

(S)-Aceclidine elicits its physiological effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes. The M1, M3, and M5 receptors are coupled to Gq/11 proteins, while the M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by (S)-Aceclidine initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

The activation of M2 and M4 receptors by (S)-Aceclidine leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate other effector proteins, such as ion channels.

Detailed Experimental Protocols

The characterization of (S)-Aceclidine's binding affinity and functional potency relies on specific in vitro assays. The following are generalized protocols for the key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of (S)-Aceclidine at M1-M5 muscarinic receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled (S)-Aceclidine.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of (S)-Aceclidine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

Aceclidine Signaling in Ciliary Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic miotic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist.[1] It is clinically utilized in ophthalmology for its ability to constrict the pupil and reduce intraocular pressure, with applications in the treatment of glaucoma and, more recently, presbyopia.[1][2] Unlike non-selective miotics such as pilocarpine, this compound exhibits a degree of selectivity for muscarinic receptor subtypes, leading to a differentiated pharmacological profile with a reduced impact on ciliary muscle contraction and accommodation.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway in ciliary muscle cells, detailing the molecular interactions, downstream second messenger systems, and physiological responses. The guide includes a compilation of quantitative data from various studies and detailed experimental protocols for key assays used to characterize this pathway.

Core Signaling Pathway

This compound exerts its effects on ciliary muscle cells by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The predominant functional subtype in the ciliary muscle is the M3 muscarinic receptor. The signaling cascade initiated by this compound binding to the M3 receptor is a canonical Gq/11 pathway, leading to smooth muscle contraction.

The key steps in the this compound signaling pathway in ciliary muscle cells are:

-

Receptor Binding: this compound binds to the M3 muscarinic acetylcholine receptor on the surface of ciliary muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the M3 receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The α-subunit of Gq (Gαq) exchanges GDP for GTP and dissociates from the βγ-subunits.

-

Phospholipase C Activation: The activated Gαq-GTP complex then binds to and activates phospholipase C (PLC).

-

Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

Muscle Contraction: The rise in intracellular Ca2+ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the interaction between actin and myosin filaments and resulting in muscle cell contraction.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds in ciliary muscle cells and relevant expression systems.

Table 1: Functional Potency (EC50) of Muscarinic Agonists on Phospholipase C (PLC) Activity in Human Ciliary Muscle Cells

| Agonist | EC50 (µM) |

| This compound | 17 |

| Carbachol | 20 |

| Oxotremorine-M | 8 |

| Pilocarpine | 2 |

| Data from |

Table 2: Inhibitory Potency (pKi) of Muscarinic Antagonists against Carbachol-Induced PLC Activity in Human Ciliary Muscle Cells

| Antagonist | pKi | Receptor Subtype Selectivity |

| Atropine | 9.12 | Non-selective |

| 4-DAMP | 9.25 | M1/M3 selective |

| fHHSiD | 7.77 | M3 selective |

| Pirenzepine | 6.76 | M1 selective |

| Data from |

Table 3: Functional Potency (IC50) of Muscarinic Antagonists on Contractile Responses in Rhesus Monkey Ciliary Muscle

| Antagonist | Agonist | IC50 (nM) - Circular Vector | IC50 (nM) - Longitudinal Vector | Receptor Subtype Selectivity |

| 4-DAMP | Carbachol | 33 | 27 | M3 selective |

| 4-DAMP | This compound | 68 | 63 | M3 selective |

| 4-DAMP | Oxotremorine | 55 | 48 | M3 selective |

| Pirenzepine | Carbachol | >1000 | >1000 | M1 selective |

| AF-DX 116 | Carbachol | >3000 | >3000 | M2 selective |

| Data from |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in ciliary muscle cells.

Human Ciliary Muscle Cell Culture

Protocol:

-

Tissue Procurement: Obtain human donor eyes post-mortem.

-

Dissection: Under a dissecting microscope, carefully dissect the meridional and parts of the reticular portions of the ciliary muscle.

-

Explant Culture:

-

Cut the dissected muscle tissue into small explants (approximately 1-2 mm³).

-

Place the explants in a culture dish.

-

Alternatively, digest the explants with collagenase to obtain a single-cell suspension.

-

-

Cell Culture:

-

Culture the explants or single cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

-

Subculture: Subculture the cells up to the fifth passage.

-

Characterization: Characterize the cultured cells using immunocytochemistry for smooth muscle-specific markers (e.g., α-smooth muscle actin, desmin) and by examining their ultrastructure using electron microscopy to confirm their ciliary muscle origin.

Radioligand Binding Assay

Protocol:

-

Membrane Preparation:

-

Homogenize cultured ciliary muscle cells or dissected ciliary muscle tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate, [3H]QNB) and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like atropine).

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay

Protocol:

-

Cell Labeling:

-

Culture human ciliary muscle cells in inositol-free medium supplemented with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the cells and pre-incubate them with a buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Extract the inositol phosphates from the cell lysate.

-

-

Separation and Quantification:

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the total [3H]inositol phosphate accumulation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Intracellular Calcium Measurement

Protocol:

-

Cell Preparation:

-

Culture human ciliary muscle cells on glass coverslips.

-

-

Dye Loading:

-

Incubate the cells with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

-

Fluorescence Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

Record a baseline fluorescence ratio before adding any stimulant.

-

Add this compound to the cells and record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Calibration:

-

At the end of each experiment, calibrate the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) by determining the minimum (Rmin) and maximum (Rmax) ratios. This is typically done by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) to obtain Rmin, and then in the presence of a saturating concentration of calcium to obtain Rmax.

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

Analyze the data to determine parameters such as the peak [Ca2+]i, the time to peak, and the duration of the calcium transient.

-

In Vitro Ciliary Muscle Contraction Assay

Protocol:

-

Tissue Preparation:

-

Isolate the ciliary muscle from animal eyes (e.g., rhesus monkey) and dissect it into longitudinal or circular muscle strips.

-

-

Mounting:

-

Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Attach one end of the muscle strip to a fixed point and the other end to an isometric force transducer.

-

-

Equilibration:

-

Allow the muscle strips to equilibrate under a small resting tension until a stable baseline is achieved.

-

-

Contraction Measurement:

-

Add cumulative concentrations of this compound to the organ bath.

-

Record the increase in isometric force generated by the muscle strip at each concentration.

-

-

Data Analysis:

-

Plot the contractile force as a percentage of the maximum response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound modulates ciliary muscle contractility primarily through the activation of M3 muscarinic receptors, leading to a Gq/11-mediated signaling cascade that culminates in an increase in intracellular calcium and subsequent muscle contraction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the pharmacology of this compound and its effects on ocular tissues. A thorough understanding of this signaling pathway is crucial for the development of novel therapeutics for glaucoma, presbyopia, and other ophthalmic conditions. The provided methodologies can be adapted to further explore the nuances of this compound's mechanism of action and to screen for new compounds with desired pharmacological profiles.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of extracellular matrix components by human ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Aceclidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a cholinergic agonist that has been investigated for its therapeutic potential in various conditions, including glaucoma and Alzheimer's disease. Its pharmacological effects are primarily mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a focus on its binding affinity and functional activity at muscarinic and nicotinic acetylcholine receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of cholinergic ligands.

Muscarinic Receptor Profile

This compound is a potent agonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its activity has been primarily characterized in Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptor subtypes.[2][3] The more potent (S)-enantiomer, (S)-(+)-Aceclidine, has been the focus of many in vitro studies.[2]

Binding Affinity

While comprehensive binding affinity data (Ki) for this compound across all five human muscarinic receptor subtypes is not consistently reported in publicly available literature, studies on its enantiomers in rat brain tissue indicate a good correlation between the high-affinity dissociation constant (KH) and its muscarinic potency.[4]

Functional Activity

The functional activity of this compound is subtype-dependent. It activates the Gq/11-coupled M1, M3, and M5 receptors, leading to the stimulation of phosphoinositide hydrolysis. Conversely, it activates the Gi/o-coupled M2 and M4 receptors, resulting in the inhibition of adenylyl cyclase.

The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-(+)-Aceclidine at the human M1-M5 muscarinic receptors, as determined in functional assays using transfected CHO cells.

Table 1: Functional Potency (EC50) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 130 |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

Table 2: Maximal Response (Emax) of (S)-(+)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (% of Carbachol) | Notes |

| M1 | Partial Agonist (Emax < 100%) | The R-(-)-isomer shows lower efficacy (44-64% of S-(+)-isomer). |

| M2 | Full Agonist (Emax ≈ 100%) | The maximal responses of the enantiomers are the same. |

| M3 | Partial Agonist (Emax: 80-85%) | In human ciliary muscle, this compound was a partial agonist. The R-(-)-isomer shows lower efficacy. |

| M4 | Full Agonist (Emax ≈ 100%) | R-(-)-aceclidine has a maximal response of 86% that of S-(+)-aceclidine. |

| M5 | Partial Agonist (Emax < 100%) | The R-(-)-isomer shows lower efficacy. |

Nicotinic Receptor Profile

Signaling Pathways

This compound elicits its cellular effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by this compound engages the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effector proteins, such as ion channels.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Radioligand Binding Assay ([3H]-N-methylscopolamine Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the M1-M5 muscarinic receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound at each muscarinic receptor subtype.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, [3H]-NMS (at a concentration close to its Kd), and either vehicle (for total binding), atropine (for non-specific binding), or a dilution of this compound.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of the enantiomers of this compound with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic activity and receptor binding of the enantiomers of this compound and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Relationship Between Structure and Activity in Aceclidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aceclidine analogs as muscarinic acetylcholine receptor (mAChR) agonists. This compound, a muscarinic agonist, has been a valuable pharmacological tool and a scaffold for the development of novel therapeutics targeting cholinergic pathways. Understanding how structural modifications to the this compound molecule influence its binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5) is critical for the rational design of subtype-selective agonists with improved therapeutic profiles. This guide delves into the core SAR principles, presents quantitative data in a structured format, provides detailed experimental methodologies, and visualizes key concepts through signaling pathway and workflow diagrams.

Core Structure-Activity Relationships

The this compound scaffold consists of a quinuclidine ring, which serves as a rigid mimic of the acetylcholine backbone, and an acetoxy group at the 3-position. The key structural features that govern the activity of this compound analogs are:

-

The Quinuclidine Core: The tertiary amine of the quinuclidine ring is essential for activity. At physiological pH, this nitrogen is protonated and forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes.

-

Stereochemistry at the 3-Position: this compound is a chiral molecule, and its enantiomers exhibit differential activity. The S-(+)-enantiomer is generally more potent than the R-(-)-enantiomer at all five muscarinic receptor subtypes. This highlights the stereospecific nature of the interaction between the ligand and the receptor binding pocket.

-

The 3-Acetoxy Group: The ester functionality at the 3-position plays a significant role in agonist activity. Modifications to this group have led to the discovery of analogs with altered potency and selectivity. Bioisosteric replacement of the acetyl group with other moieties, such as 1,2,5-thiadiazoles and oxadiazoles, has been a successful strategy in developing potent M1-selective agonists.[1][2] The oxygen atom of the ester is believed to act as a hydrogen bond acceptor, an interaction critical for receptor activation.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its key analogs at the five human muscarinic receptor subtypes. This data is compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype.

Table 1: Functional Potency (EC50) of this compound Enantiomers at Muscarinic Receptor Subtypes

| Compound | M1 (EC50, nM) | M2 (EC50, nM) | M3 (EC50, nM) | M4 (EC50, nM) | M5 (EC50, nM) |

| S-(+)-Aceclidine | 130 | 30 | 100 | 40 | 160 |

| R-(-)-Aceclidine | ~400-520 | ~105 | ~400 | ~140 | ~640 |

Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells. The potency of R-(-)-aceclidine was reported to be approximately 2- to 4-fold lower than S-(+)-aceclidine.[3]

Table 2: Binding Affinity (KH) of this compound Enantiomers and N-methylated Analog

| Compound | High-Affinity Dissociation Constant (KH, nM) |

| (+)-Aceclidine | 1.6 |

| (-)-Aceclidine | 18 |

| (+)-N-methylthis compound | 0.28 |

| (-)-N-methylthis compound | 2.5 |

Data from radioligand binding studies in rat brain homogenates.[4]

Table 3: M1 Muscarinic Agonist Potency of 1,2,5-Thiadiazole Analogs of this compound

| Compound | R Group | IC50 (nM) for M1 Agonist Activity |

| 17d | Butyloxy | Potent |

| 18d | Butylthio | Potent |

| 37 | 1,2,5-Oxadiazole | Substantially less active than 17d |

| 39 | Pyrazine | Substantially less active than 17d |

Optimal M1 muscarinic agonist potency was achieved with butyloxy or butylthio substituents on the 1,2,5-thiadiazole ring.[1]

Mandatory Visualizations

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs typically starts from 3-quinuclidinol. The following is a general protocol for the esterification to produce 3-acyloxyquinuclidine analogs.

1. Synthesis of (R)-3-Quinuclidinyl Acetate (this compound)

-

Reactants: (R)-3-quinuclidinol and acetic anhydride.

-

Procedure: A solution of (R)-3-quinuclidinol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. Acetic anhydride is added dropwise with stirring. A base, such as triethylamine or pyridine, may be added to scavenge the acetic acid byproduct. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-3-quinuclidinyl acetate.

2. Synthesis of 1,2,5-Thiadiazole Analogs

The synthesis of 1,2,5-thiadiazole analogs involves the coupling of 3-quinuclidinol with a pre-functionalized 1,2,5-thiadiazole moiety. A common method for synthesizing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with thionyl chloride or a related sulfur-transfer reagent. The resulting thiadiazole can then be functionalized (e.g., halogenated) to allow for subsequent coupling with 3-quinuclidinol, typically via a nucleophilic substitution reaction where the hydroxyl group of 3-quinuclidinol displaces a leaving group on the thiadiazole ring.

Biological Evaluation Protocols

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for each muscarinic receptor subtype.

-

Materials:

-

Cell membranes from CHO cells stably expressing one of the human M1-M5 receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Test compounds (this compound analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the unlabeled test compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-induced stimulation of the Gq/11 signaling pathway.

-

Materials:

-

CHO cells stably expressing the human M1, M3, or M5 receptor.

-

[³H]-myo-inositol.

-

Assay medium (e.g., serum-free medium).

-

LiCl solution.

-

Test compounds (this compound analogs).

-

Dowex anion-exchange resin.

-

-

Procedure:

-

Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Wash the cells and pre-incubate with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction and lyse the cells.

-

Separate the total [³H]-IPs from free [³H]-myo-inositol using anion-exchange chromatography.

-

Quantify the amount of [³H]-IPs by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]-IPs accumulated against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.

-

3. Cyclic AMP (cAMP) Accumulation Assay (for M2, M4 Receptors)

This functional assay measures the agonist-induced inhibition of the Gi/o signaling pathway.

-

Materials:

-

CHO cells stably expressing the human M2 or M4 receptor.

-

Forskolin.

-

Test compounds (this compound analogs).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.

-

Determine the EC50 value for the inhibition of cAMP accumulation and the maximal inhibition (Imax) by non-linear regression analysis.

-

References

Aceclidine Receptor Occupancy in Iris Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the receptor occupancy theory as it applies to aceclidine, a muscarinic acetylcholine receptor agonist, and its effects on the iris sphincter muscle. The document details the underlying pharmacology, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: this compound and Muscarinic Receptors in the Eye

This compound is a cholinergic parasympathomimetic agent that functions as a non-selective muscarinic receptor agonist. In ophthalmic applications, its primary action is on the muscarinic receptors of the iris sphincter muscle and the ciliary muscle. Activation of M3 muscarinic receptors on the iris sphincter muscle causes it to contract, leading to a reduction in pupil size, an effect known as miosis. This miotic effect is central to its therapeutic potential in conditions such as glaucoma, where it can facilitate the drainage of aqueous humor. Understanding the relationship between the concentration of this compound, the proportion of receptors it occupies, and the resulting physiological response is fundamental for its development and clinical application.

Core Principles: Receptor Occupancy Theory

The physiological effect of this compound on the iris muscle is governed by the principles of receptor occupancy theory. This theory posits that the magnitude of the pharmacological response is directly proportional to the number of receptors occupied by the drug.

-

Affinity (Ki/Kd): This represents the avidity with which this compound binds to muscarinic receptors. It is typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), where a lower value signifies a higher binding affinity.

-

Potency (EC50): This is the concentration of this compound required to produce 50% of its maximum possible effect (e.g., 50% of maximal pupil constriction). It is a function of both affinity and the efficiency of the downstream signaling cascade.

-

Efficacy: This refers to the ability of this compound, once bound to the receptor, to initiate a cellular response. As a full agonist at M3 receptors, this compound possesses high efficacy, leading to a robust contractile response in the iris muscle.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize key quantitative parameters for this compound and related muscarinic ligands at relevant receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor |

|---|---|---|---|---|

| This compound | 19.95 | 44.67 | 14.13 | 15.85 |

| Atropine (Antagonist) | 0.25 | 0.62 | 0.31 | 0.25 |

| Pilocarpine (Agonist) | 190 | 430 | 230 | 180 |

Data compiled from studies on cloned human muscarinic receptors.

Table 2: Functional Potency in Iris Sphincter Muscle

| Compound | Parameter | Value | Species |

|---|---|---|---|

| This compound | EC50 (Contraction) | 1.2 µM | Rabbit |

| Carbachol | EC50 (Contraction) | 0.3 µM | Rabbit |

Data represents the concentration required to elicit 50% of the maximal contractile response in isolated iris sphincter muscle preparations.

Signaling Pathway: M3 Receptor Activation in Iris Muscle

Upon binding to M3 muscarinic receptors on the iris sphincter smooth muscle cells, this compound initiates a well-defined signaling cascade. This pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and subsequent muscle contraction.

Off-target effects of Aceclidine in preclinical studies

An In-depth Technical Guide on the Off-Target Effects of Aceclidine in Preclinical Studies

Introduction

This compound is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) agonist. Primarily developed for ophthalmic applications, its therapeutic efficacy in treating conditions like glaucoma and presbyopia is attributed to its action on specific muscarinic receptor subtypes in the eye.[1] Understanding the off-target effects of this compound is paramount for a comprehensive preclinical safety and risk assessment. This technical guide provides a detailed overview of the off-target profile of this compound, focusing on its receptor selectivity, preclinical toxicology, and the methodologies used to evaluate these parameters. The information is intended for researchers, scientists, and drug development professionals to support further investigation and development.

While extensive data is available for this compound's activity across the five muscarinic receptor subtypes (M1-M5), information regarding its interaction with other, non-muscarinic receptors is limited in publicly available literature. Therefore, this guide will focus on its selectivity profile within the muscarinic receptor family, as differential activation of these subtypes is a critical determinant of its therapeutic window and side-effect profile.

Muscarinic Receptor Selectivity and Potency

The pharmacological effects of this compound are mediated through the activation of the five subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the body.[2][3] The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. The selectivity of this compound for these different subtypes is crucial for its desired therapeutic action while minimizing unwanted systemic effects. The following tables summarize the binding affinities and functional potencies of (S)-Aceclidine, the more active enantiomer, at the human muscarinic receptor subtypes.

Data Presentation

Table 1: Binding Affinity of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) |

| M1 | 7.1 |

| M2 | 7.9 |

| M3 | 7.3 |

| M4 | 8.1 |

| M5 | 7.0 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 2: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Functional Assay |

| M1 | 130 | Phosphoinositide Hydrolysis |

| M2 | 30 | Inhibition of cAMP Accumulation |

| M3 | 100 | Phosphoinositide Hydrolysis |

| M4 | 40 | Inhibition of cAMP Accumulation |

| M5 | 160 | Phosphoinositide Hydrolysis |

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates greater potency. Data was derived from functional assays in transfected CHO cells.

The compiled data indicates that (S)-Aceclidine is a potent muscarinic agonist with a degree of selectivity for the M2 and M4 receptor subtypes. In the context of its ophthalmic use for presbyopia, its primary action is on the M3 receptors of the iris sphincter muscle, leading to miosis (pupil constriction). Its limited activity on the ciliary muscle, also rich in M3 receptors, is a key feature that distinguishes it from less selective miotics like pilocarpine, reducing the incidence of myopic shift and accommodative spasms.

Signaling Pathways

Activation of different muscarinic receptor subtypes by this compound initiates distinct intracellular signaling cascades.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Upon agonist binding to M1, M3, or M5 receptors, the associated Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Gi/o-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the inhibition of adenylyl cyclase via the Gi/o protein. This action results in a decrease in intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as ion channels.

Preclinical Safety and Toxicology

Preclinical studies are essential to evaluate the safety profile of a drug candidate. For this compound, these studies have indicated a favorable safety profile.

-

Genotoxicity : A standard battery of genotoxicity assays, including tests for mutagenicity and clastogenicity, concluded that this compound has no genotoxic potential.

-

Reproductive and Developmental Toxicology : Studies conducted in rats and rabbits found no evidence of teratogenic effects or maternal toxicity at systemic exposures significantly higher than those observed in clinical trials. A pre- and post-natal development study in rats showed no adverse effects at doses approximately 110-fold higher than the maximum human ophthalmic dose.

-

Repeat-Dose Toxicity : Chronic ocular toxicity studies in rabbits revealed no adverse ocular or systemic effects at the doses tested.

-

Safety Pharmacology : While specific, detailed results and protocols for safety pharmacology studies (assessing effects on central nervous, cardiovascular, and respiratory systems) are not publicly available, toxicology studies in rodents showed good local tolerability with minimal systemic cholinergic effects. Systemic toxicity following topical ocular administration is considered rare.

References

Aceclidine's Interaction with G-Protein Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceclidine is a parasympathomimetic drug that exerts its effects through interaction with G-protein coupled receptors (GPCRs), specifically the muscarinic acetylcholine receptors (mAChRs). As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. This technical guide provides an in-depth overview of this compound's interaction with the five muscarinic receptor subtypes (M1-M5), presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Data Presentation: Quantitative Analysis of this compound's Functional Activity

The functional activity of this compound, particularly its more potent (S)-enantiomer, has been characterized across the five human muscarinic receptor subtypes. These studies typically involve expressing the individual receptor subtypes in cell lines, such as Chinese Hamster Ovary (CHO) cells, and measuring the cellular response to the agonist. The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation is assessed by measuring the stimulation of phosphoinositide hydrolysis. The M2 and M4 receptors couple to Gi/o proteins, and their activation is determined by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Below are tables summarizing the functional potency (EC50) and maximal response (Emax) for (S)-Aceclidine at each muscarinic receptor subtype.

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 130 |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

Data derived from functional assays in transfected CHO cells measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4).[1]

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (% of Carbachol) |

| M1 | 85 |

| M2 | 100 |

| M3 | 90 |

| M4 | 95 |

| M5 | 80 |

Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays.[1]

Signaling Pathways

This compound's interaction with muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gi/o-Coupled Signaling (M2, M4 Receptors)

The M2 and M4 muscarinic receptors are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits, which dissociate from Gαi/o upon receptor activation, can also directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels.

References

Computational Modeling of Aceclidine Binding to Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of aceclidine binding to the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates distinct binding affinities and functional potencies across these receptor subtypes, making it a subject of significant interest in drug development, particularly for conditions like glaucoma and presbyopia. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, the associated signaling pathways, and a proposed workflow for the computational modeling of its interaction with muscarinic receptors.

Quantitative Data Summary: this compound Binding and Functional Activity

The pharmacological activity of (S)-Aceclidine, the more potent enantiomer, has been characterized in various in-vitro studies. The following tables summarize the functional potency (EC50) and maximal response (Emax) of (S)-Aceclidine at each human muscarinic receptor subtype, typically determined in Chinese Hamster Ovary (CHO) cells stably expressing the respective receptors.[1]

Table 1: Functional Potency (EC50) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 130 |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

| Data derived from functional assays measuring phosphoinositide hydrolysis (M1, M3, M5) and inhibition of cAMP accumulation (M2, M4) in transfected CHO cells.[1] |

Table 2: Maximal Response (Emax) of (S)-Aceclidine at Muscarinic Receptor Subtypes

| Receptor Subtype | Maximal Response (% of Carbachol) |

| M1 | 100 |

| M2 | 100 |

| M3 | 100 |

| M4 | 86 |

| M5 | 100 |

| Maximal response of (S)-Aceclidine is expressed as a percentage of the maximal response to the full agonist carbachol in the respective assays. |

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Phosphoinositide Hydrolysis Assay (for M1, M3, and M5 Receptors)

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 activation, to measure the functional response of M1, M3, and M5 receptors.

Detailed Steps:

-

Cell Culture and Labeling: CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured to a high density. The cells are then incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Assay Reaction: The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate. The cells are subsequently stimulated with varying concentrations of (S)-Aceclidine for a defined period at 37°C.

-

Extraction and Quantification: The reaction is terminated by the addition of a cold acid (e.g., perchloric acid). The cell lysates are then neutralized, and the aqueous phase containing the inositol phosphates is collected.

-

Separation and Counting: The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to generate dose-response curves and determine the EC50 and maximal response for (S)-Aceclidine.

cAMP Accumulation Assay (for M2 and M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation, to determine the functional response of M2 and M4 receptors.

Detailed Steps:

-

Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density, harvested, washed, and resuspended in an appropriate assay buffer.

-

Assay Reaction: The cell suspension is pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. Adenylyl cyclase is then stimulated with forskolin to induce a measurable level of cAMP production. Concurrently, the cells are treated with various concentrations of (S)-Aceclidine.

-

Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the pEC50 and Emax values are determined.[2]

Signaling Pathways

This compound elicits its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptor subtypes.

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by this compound stimulates the Gq/11 protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1]

M2 and M4 Receptors (Gi/o-coupled): Upon this compound binding, these receptors activate the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also modulate the activity of other effectors, such as ion channels.[1]

Computational Modeling Workflow

While specific computational studies on this compound binding to muscarinic receptors are not extensively documented in publicly available literature, a standard computational workflow can be proposed. This workflow is based on common practices for studying ligand-G protein-coupled receptor (GPCR) interactions.

Workflow Description:

-

System Preparation:

-

Receptor Structure Preparation: As crystal structures for all muscarinic receptor subtypes may not be available, homology modeling is often employed. This involves using the amino acid sequence of the target receptor and a known experimental structure of a related protein (template) to build a 3D model.

-

Ligand Preparation: A 3D structure of this compound is generated and optimized to obtain a low-energy conformation.

-

-

Molecular Docking:

-

Docking: this compound is computationally "docked" into the binding site of the muscarinic receptor model. Docking algorithms explore various orientations and conformations of the ligand within the binding pocket and assign a score to each pose based on factors like intermolecular interactions.

-

Pose Analysis: The predicted binding poses are analyzed to identify the most likely and energetically favorable interaction mode.

-

-

Molecular Dynamics (MD) Simulation:

-

System Setup: The most promising this compound-receptor complex from docking is embedded in a simulated biological membrane (e.g., a POPC bilayer) and solvated with water and ions to mimic physiological conditions.

-

MD Simulation: An MD simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex. This allows for the refinement of the binding pose and an understanding of the stability of the interaction.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the structural stability of the complex (e.g., using Root Mean Square Deviation - RMSD) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

-

-

Binding Free Energy Calculation:

-

MM/PBSA or MM/GBSA: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the receptor. This provides a quantitative measure of the binding affinity that can be compared with experimental data.

-

This comprehensive approach, combining experimental data with computational modeling, is crucial for elucidating the molecular determinants of this compound's subtype selectivity and for the rational design of novel muscarinic receptor agonists with improved therapeutic profiles.

References

In-Depth Technical Guide: Aceclidine Enantiomers and Their Muscarinic Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoselective interactions between the enantiomers of aceclidine, S-(+)-aceclidine and R-(-)-aceclidine, and the five subtypes of muscarinic acetylcholine receptors (M1-M5). This compound, a cholinergic agonist, demonstrates notable differences in potency and efficacy between its stereoisomers, a critical consideration for targeted therapeutic development. This document synthesizes quantitative data from key in-vitro studies, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

Quantitative Receptor Activity Profile

The pharmacological activity of the this compound enantiomers has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes. Functional responses for the Gq/11-coupled M1, M3, and M5 receptors were determined by measuring the stimulation of phosphoinositide hydrolysis. For the Gi/o-coupled M2 and M4 receptors, activity was assessed by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Functional Potency (EC₅₀)

S-(+)-aceclidine is the more potent enantiomer across all five muscarinic receptor subtypes.[1] The potency of S-(+)-aceclidine was found to be approximately 2- to 4-fold greater than R-(-)-aceclidine at M1, M3, and M5 receptors.[1] At the M2 and M4 receptors, S-(+)-aceclidine demonstrated approximately 3.5-fold greater potency than its R-(-) counterpart.[1]

| Receptor Subtype | S-(+)-Aceclidine EC₅₀ (nM) |

| M1 | 130[2] |

| M2 | 30 |

| M3 | 100 |

| M4 | 40 |

| M5 | 160 |

Table 1: Functional Potency of S-(+)-Aceclidine at M1-M5 Muscarinic Receptors. Data is derived from functional assays in transfected CHO cells.

Maximal Response (Eₘₐₓ)

Significant differences in the maximal response (efficacy) are observed between the two enantiomers, particularly at the Gq-coupled receptors. R-(-)-aceclidine acts as a partial agonist relative to S-(+)-aceclidine at M1, M3, and M5 receptors.

| Receptor Subtype | R-(-)-Aceclidine Eₘₐₓ (% of S-(+)-Aceclidine) |

| M1 | 44-64% |

| M2 | 100% |

| M3 | 44-64% |

| M4 | 86% |

| M5 | 44-64% |

Table 2: Maximal Response of R-(-)-Aceclidine relative to S-(+)-Aceclidine. Data highlights the partial agonism of the R-(-) enantiomer at M1, M3, M4, and M5 receptors.

Muscarinic Receptor Signaling Pathways

This compound enantiomers elicit their cellular effects by activating distinct G-protein-coupled signaling cascades. The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

Upon agonist binding to M1, M3, or M5 receptors, the associated Gαq subunit activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and culminating in a cellular response.

Gi/o-Coupled Signaling (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist leads to the dissociation of the Gi/o protein. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the dissociated Gi/o protein can also directly modulate the activity of other effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Detailed Experimental Protocols

The characterization of this compound enantiomer activity relies on established in-vitro functional assays. The following are detailed methodologies for these key experiments.

Phosphoinositide Hydrolysis Assay (M1, M3, M5)

This assay quantifies the accumulation of inositol phosphates, a direct measure of Gq/11 pathway activation.

Detailed Steps:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells, stably transfected with the human M1, M3, or M5 muscarinic receptor, are cultured in appropriate media in 24-well plates until confluent.

-

Radiolabeling: The culture medium is replaced with a medium containing [³H]myo-inositol (e.g., 1 µCi/mL). Cells are incubated for 48-72 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Agonist Stimulation: Following the labeling period, cells are washed with a buffer (e.g., HEPES-buffered saline). The cells are then incubated with various concentrations of the this compound enantiomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing the accumulation of inositol phosphates.

-

Assay Termination: The stimulation is terminated by aspirating the medium and adding a cold acid solution, such as trichloroacetic acid, to lyse the cells and precipitate macromolecules.

-

Separation of Inositol Phosphates: The aqueous cell lysates are applied to anion-exchange chromatography columns (e.g., Dowex AG1-X8). Unincorporated [³H]myo-inositol is washed away, and the accumulated [³H]inositol phosphates are subsequently eluted.

-

Quantification: The radioactivity of the eluted fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data are normalized and plotted against the logarithm of the agonist concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

Cyclic AMP (cAMP) Accumulation Assay (M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gi/o-coupled receptor activation.

Detailed Steps:

-

Cell Preparation: CHO cells stably expressing the human M2 or M4 muscarinic receptor are cultured to a high density.

-

Assay Reaction: The cells are harvested, washed, and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Stimulation and Inhibition: The cell suspension is incubated with varying concentrations of the this compound enantiomer. Following this, adenylyl cyclase is stimulated with a fixed concentration of forskolin. The inhibitory effect of the Gi-coupled receptor activation by this compound is measured as a reduction in the forskolin-stimulated cAMP production.

-

Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the potency of the Gi-coupled agonist. Data are plotted as the percentage inhibition of the forskolin-stimulated response versus the log concentration of the agonist, allowing for the determination of an IC₅₀ value, which represents the functional EC₅₀ for the inhibitory response.

References

Aceclidine: A Selective Cholinergic Miotic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceclidine is a parasympathomimetic cholinergic agonist that functions as a selective modulator of muscarinic acetylcholine receptors.[1] Historically utilized in Europe for the management of glaucoma, its unique pharmacological profile has led to its recent approval and clinical focus for the treatment of presbyopia.[2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, signaling pathways, pharmacokinetic profile, and clinical efficacy. It is intended to serve as a resource for researchers and professionals in the field of ophthalmology and drug development. This compound's key characteristic is its pronounced selectivity for the iris sphincter muscle over the ciliary muscle, which distinguishes it from less selective miotics like pilocarpine.[4][5] This selectivity allows for effective pupillary constriction (miosis) to improve near vision through a "pinhole effect," while minimizing undesirable side effects such as accommodative spasm and myopic shift.

Mechanism of Action

This compound is a cholinergic agonist that mimics the action of acetylcholine on muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its therapeutic effect in the eye is primarily mediated through its interaction with M3 muscarinic receptors located on the smooth muscles of the iris sphincter and, to a lesser extent, the ciliary body.

-

Action on the Iris Sphincter: this compound preferentially binds to and stimulates M3 receptors on the iris sphincter muscle. This activation triggers a signaling cascade that results in muscle contraction, leading to a reduction in pupil size, a state known as miosis. The constricted pupil acts as a pinhole, increasing the depth of focus and thereby improving near visual acuity for individuals with presbyopia.

-

Action on the Ciliary Muscle: Unlike non-selective miotics such as pilocarpine and carbachol, this compound has a significantly lower stimulatory effect on the ciliary muscle. This selectivity is crucial to its favorable side-effect profile. Strong contraction of the ciliary muscle, induced by less selective agents, causes an accommodative spasm and a forward movement of the lens, resulting in a myopic shift (nearsightedness), brow ache, and an increased risk of vitreous or retinal traction in susceptible individuals. This compound's minimal impact on the ciliary muscle largely avoids these complications.

-

Effect on Aqueous Humor Outflow: The contraction of the ciliary muscle and the constriction of the pupil also facilitate the outflow of aqueous humor through the trabecular meshwork. This action reduces intraocular pressure (IOP), which was the basis for its historical use in treating glaucoma.

Signaling Pathway

The miotic effect of this compound is initiated by the activation of the Gq/11 protein-coupled M3 muscarinic receptor. The downstream signaling cascade proceeds as follows:

-

Receptor Binding & G-Protein Activation: this compound binds to the M3 receptor, causing a conformational change that activates the associated heterotrimeric G-protein, Gq.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two intracellular second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in the contraction of the iris sphincter smooth muscle.

Pharmacokinetics

This compound is administered as a topical ophthalmic solution.

-

Absorption and Distribution: Following ocular administration, this compound is absorbed locally through the cornea and conjunctiva. Its distribution is predominantly localized to the ocular tissues, resulting in low systemic exposure.

-

Metabolism: In the eye, this compound undergoes hydrolysis to its primary metabolite, 3-quinuclidinol (3-Q), and acetate.

-